2'-Amino-2'-deoxyinosine

概要

説明

2’-Amino-2’-deoxyinosine is a valuable reagent widely used in the biomedicine industry. It is employed in the development of nucleic acid-based therapies and drugs, such as antisense oligonucleotides, aptamers, and gene therapy . It also finds applications in the study of various diseases, including cancer, viral infections, and genetic disorders .

Synthesis Analysis

The synthesis of 2’-Amino-2’-deoxyinosine involves an enzymatic synthesis of 2’-amino-2’-deoxy-2-chloroinosine and its chemical conversion to purine 2’-amino-2’-deoxyribosides . Some of 2’-amino-2’-deoxy-ribosides of 6-substituted purine were also prepared from 2’-amino-2’-deoxyinosine .Molecular Structure Analysis

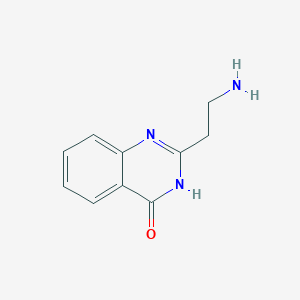

The molecular formula of 2’-Amino-2’-deoxyinosine is C10H13N5O4 . Its average mass is 267.241 Da and its monoisotopic mass is 267.096741 Da .Physical and Chemical Properties Analysis

2’-Amino-2’-deoxyinosine is an off-white to yellow powder . It has a high melting point greater than 200°C . It is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .科学的研究の応用

Synthesis and Modification

- 2'-Amino-2'-deoxyinosine and its derivatives have been synthesized through various chemical and enzymatic processes, showcasing their versatility in molecular modifications. This includes the synthesis of 1-(ω-Aminoalkyl)- and 1-(ω-hydroxyalkyl)-2′-deoxyinosine derivatives, achieved by rearranging the purine ring of 2′,3′-di-O-acetyl-2′-deoxyinosine (Napoli et al., 1997). Additionally, the synthesis of 2'-amino-2'-deoxyribosides of 6-substituted purine from this compound highlights the potential for creating diverse nucleoside analogs (Morisawa et al., 1980).

Molecular Dynamics and Stability

- The introduction of amino groups in 2'-deoxyinosine impacts the stability of DNA duplexes and triplexes. Notably, an amino group at position 2 stabilizes both duplex and triplex structures. This effect is attributed to electronic redistribution upon the introduction of the amino group, indicating the potential of this compound in altering nucleic acid stability (Cubero et al., 2001).

Hybridization and Probing

- This compound has been utilized in oligonucleotide probes for gene cloning. These probes contain deoxyinosine residues at positions corresponding to ambiguous nucleotides derived from amino acid sequences, proving effective in hybridization for cloning genes with degenerate codons (Ohtsuka et al., 1985).

Bioactivity in Therapeutics

- Chemical modification of 2'-deoxyinosine in AS1411, an anti-proliferative oligodeoxynucleotide aptamer, enhanced its function. Incorporation of 2'-deoxyinosine at specific positions increased inhibition of DNA replication and tumor cell growth, suggesting its potential in therapeutic applications (Fan et al., 2016).

DNA Duplex and Triplex Formation

- Research into the formation of DNA duplexes and triplexes involving this compound analogs has shed light on the molecular interactions and stability of these structures. This research contributes to a deeper understanding of nucleic acid behavior and its potential manipulation for scientific purposes (Zhang et al., 2009).

Safety and Hazards

When handling 2’-Amino-2’-deoxyinosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

作用機序

Target of Action

The primary target of 2’-Amino-2’-deoxyinosine is the enzyme Adenosine Deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

2’-Amino-2’-deoxyinosine interacts with ADA, inhibiting its activity . This inhibition prevents the conversion of adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine , thereby altering the balance of these compounds in the body.

Biochemical Pathways

The inhibition of ADA by 2’-Amino-2’-deoxyinosine affects the purine metabolism pathway . This pathway is responsible for the breakdown of purines, which are vital components of cellular energy systems (e.g., ATP, ADP) and signaling (e.g., GTP, cAMP, cGMP). The inhibition of ADA leads to an accumulation of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine .

Pharmacokinetics

Like other nucleoside analogs, it is expected to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of ADA by 2’-Amino-2’-deoxyinosine leads to an increase in the levels of adenosine and 2′deoxyadenosine, and a decrease in the levels of inosine and 2′deoxyinosine . This can have various effects on the body, depending on the specific tissues and cells affected. For example, in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis, the increase in adenosine levels could potentially have protective effects .

Action Environment

The action of 2’-Amino-2’-deoxyinosine can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption, distribution, metabolism, and excretion . Additionally, the presence of other drugs or substances that interact with ADA or the purine metabolism pathway can also influence the action of 2’-Amino-2’-deoxyinosine .

生化学分析

Biochemical Properties

2’-Amino-2’-deoxyinosine plays a significant role in biochemical reactions, particularly in the context of nucleoside metabolism. This compound interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the primary enzymes that interact with 2’-Amino-2’-deoxyinosine is adenosine deaminase. Adenosine deaminase catalyzes the deamination of adenosine and its analogs, converting them into inosine and related compounds . The interaction between 2’-Amino-2’-deoxyinosine and adenosine deaminase is crucial for its metabolic processing and subsequent biochemical effects.

Cellular Effects

2’-Amino-2’-deoxyinosine exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2’-Amino-2’-deoxyinosine has been shown to affect the activity of adenosine receptors on the cell surface, thereby altering adenosine signaling . This modulation can impact processes such as endothelial function, vascular inflammation, and thrombosis. Additionally, 2’-Amino-2’-deoxyinosine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 2’-Amino-2’-deoxyinosine involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, to exert its effects. One of the primary mechanisms is the inhibition of adenosine deaminase, which prevents the conversion of adenosine to inosine . This inhibition can lead to increased levels of adenosine, which in turn affects various signaling pathways and cellular processes. Additionally, 2’-Amino-2’-deoxyinosine can modulate gene expression by binding to transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Amino-2’-deoxyinosine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity Long-term exposure to 2’-Amino-2’-deoxyinosine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling and metabolism

Dosage Effects in Animal Models

The effects of 2’-Amino-2’-deoxyinosine can vary with different dosages in animal models. Research has shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For example, at higher concentrations, 2’-Amino-2’-deoxyinosine may cause cellular stress and apoptosis, highlighting the importance of dosage optimization in experimental studies. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

2’-Amino-2’-deoxyinosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the purine metabolism pathway, where 2’-Amino-2’-deoxyinosine is processed by adenosine deaminase to produce inosine . This conversion is essential for maintaining the balance of nucleosides and nucleotides within the cell. Additionally, 2’-Amino-2’-deoxyinosine can influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in nucleotide metabolism.

Transport and Distribution

The transport and distribution of 2’-Amino-2’-deoxyinosine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the intracellular environment . Once inside the cell, 2’-Amino-2’-deoxyinosine can interact with various binding proteins that influence its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and overall biochemical activity.

Subcellular Localization

The subcellular localization of 2’-Amino-2’-deoxyinosine plays a significant role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals and post-translational modifications The localization of 2’-Amino-2’-deoxyinosine can influence its interactions with other biomolecules and its overall biochemical effects

特性

IUPAC Name |

9-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-5-7(17)4(1-16)19-10(5)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1,11H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSURAOXNSSRH-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226657 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75763-51-8 | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075763518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Amino-2'-deoxyinosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of combining chemical and enzymatic reactions in synthesizing 2'-Amino-2'-deoxyinosine?

A: Traditional chemical synthesis of modified nucleosides can be complex and inefficient. The research highlights the advantage of using a combined approach. [, ] Enzymes offer high selectivity in specific reaction steps, such as the transaminoribosylation between 2-chlorohypoxanthine and 2'-amino-2'-deoxyuridine. [] This enzymatic step simplifies the process and allows for the efficient creation of 9-(2-amino-2-deoxy-β-D-ribofuranosyl)-2-chlorohypoxanthine, a key intermediate. Subsequent chemical modifications then lead to the final compound, this compound, and its derivatives. This combined strategy proves to be a powerful tool for synthesizing modified purine nucleosides. [, ]

Q2: What makes the synthesis of this compound and its derivatives relevant for nucleoside research?

A: The development of new methods for synthesizing modified nucleosides like this compound is crucial in various research areas. These compounds serve as valuable tools for investigating enzyme mechanisms, exploring structure-activity relationships, and developing potential therapeutic agents. The ability to readily synthesize this compound and its derivatives opens doors for studying their properties and exploring their potential applications in medicinal chemistry and chemical biology. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)

![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)

![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)

![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)

![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)

![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)